molecular formula C17H12BrNO2 B5618470 6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid

6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid

Cat. No. B5618470
M. Wt: 342.2 g/mol
InChI Key: DLRRYGJBGBBQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid, also known as BMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. BMQ is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity, which is not provided in the available information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies of its reactivity, stability, and possible uses in various chemical or biological contexts .

properties

IUPAC Name

6-bromo-2-methyl-4-phenylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRRYGJBGBBQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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